
2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentanone with isopropylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-4-(ethanesulfonyl)butyl(propan-2-yl)amine: This compound shares the cyclopentyl and isopropyl groups but differs in the presence of an ethanesulfonyl group and an amine instead of the oxazole ring and carboxylic acid.
Cyclopentylamine: A simpler compound with a cyclopentyl group and an amine, lacking the oxazole ring and carboxylic acid.
Uniqueness
2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its combination of a cyclopentyl group, an isopropyl group, and an oxazole ring with a carboxylic acid. This structure provides distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-cyclopentyl-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-7(2)9-10(12(14)15)16-11(13-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
UHODNQGBUQNDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


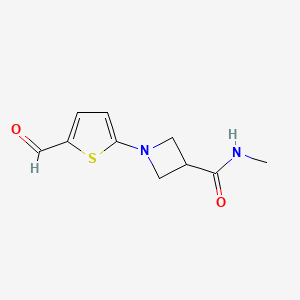
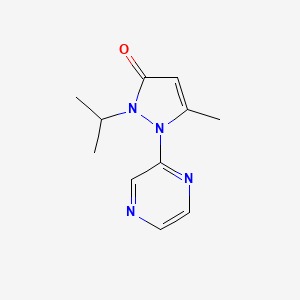
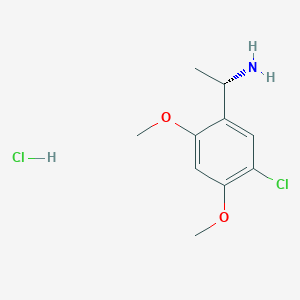
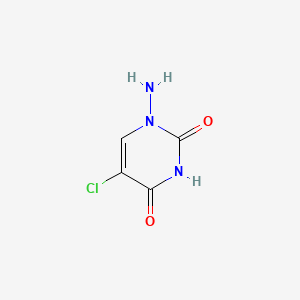
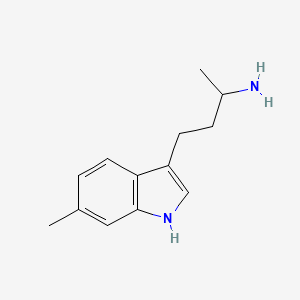
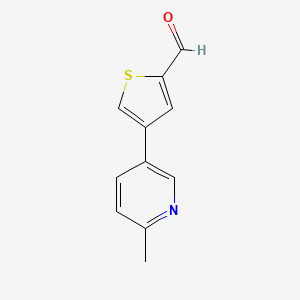
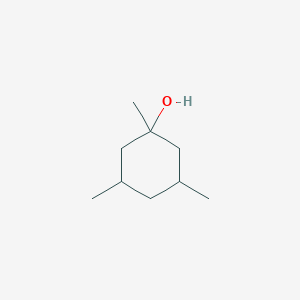
![2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211440.png)
![2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13211447.png)
![7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13211459.png)
![(2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13211470.png)

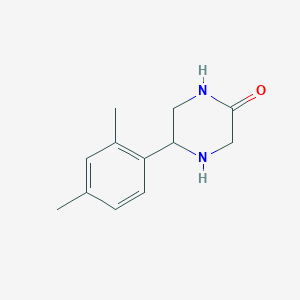
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211498.png)
